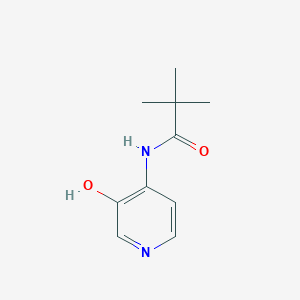

N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamid

Übersicht

Beschreibung

N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide, also known as N-HPDP, is an amide derivative of 3-hydroxypyridine, a heterocyclic organic compound. It has a broad range of applications in the fields of organic synthesis, medicinal chemistry and drug discovery. N-HPDP has been used in the synthesis of various pharmaceuticals, such as antifungal agents, antibacterials, and anti-inflammatory drugs. It has also been used in the development of new materials for drug delivery and in the study of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Nichtlineare optische Materialien

Diese Verbindung hat potenzielle Anwendungen im Bereich der nichtlinearen Optik (NLO). NLO-Materialien sind entscheidend für die optische Signalverarbeitung, was Anwendungen wie optische Auslösung, Lichtfrequenzwandler, optische Speicher, Modulatoren und Deflektoren umfasst . Die Struktur dieser Verbindung, mit ihren Donor-Akzeptor-Gruppen, ermöglicht einen intramolekularen Ladungstransfer, der ein Schlüsselelement für NLO-Eigenschaften ist.

Interkalation in Schichtverbindungen

Die Verbindung kann in Schichtstrukturen wie Zirkonium-4-Sulfophenylphosphonat interkaliert werden. Diese Anordnung kann mit Hilfe von Molekülsimulationsmethoden untersucht werden, um die Anordnung des Zwischenraumzwischenraums zu verstehen, was für die Entwicklung von Materialien mit spezifischen Eigenschaften wichtig ist .

Zytotoxische Mittel

Es besteht die Möglichkeit, dass diese Verbindung als Gerüst für die Entwicklung neuartiger zytotoxischer Mittel dient. Diese Mittel könnten in der Krebstherapie eingesetzt werden, um spezifische Krebszellen anzugreifen und gleichzeitig die Schädigung gesunder Zellen zu minimieren. Die Derivate der Verbindung könnten synthetisiert und auf ihre Wirksamkeit gegen verschiedene Krebszelllinien getestet werden .

Molekularmodellierung

Die Verbindung kann in Molekülmodellierungsstudien verwendet werden, um Wechselwirkungen mit biologischen Zielstrukturen vorherzusagen. Dies ist besonders nützlich in der Wirkstoffentwicklung, wo das Verständnis der Bindungsaffinität und des Wirkmechanismus einer Verbindung entscheidend ist .

Pharmakokinetik und Wirkstoffentwicklung

Das Verständnis der Absorptions-, Distributions-, Metabolismus- und Exkretionseigenschaften (ADME) dieser Verbindung und ihrer Derivate kann die Entwicklung neuer Medikamente unterstützen. ADME-Studien sind unerlässlich, um das Verhalten der Verbindung im menschlichen Körper vorherzusagen .

Safety and Hazards

Zukünftige Richtungen

The potential applications and future directions for this compound would depend on its biological activity, which is currently unknown. Pyridine derivatives are a rich source of pharmacologically active compounds, so it’s possible that this compound could have interesting biological properties that could be explored in future research .

Eigenschaften

IUPAC Name |

N-(3-hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)9(14)12-7-4-5-11-6-8(7)13/h4-6,13H,1-3H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNFSZMIMUTCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434485 | |

| Record name | N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169205-93-0 | |

| Record name | N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide](/img/structure/B63466.png)

![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B63469.png)

![(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B63485.png)

![(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane](/img/structure/B63487.png)

![3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol](/img/structure/B63494.png)

![2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile](/img/structure/B63496.png)